2-[11-imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-N,N-dimethylethanamine
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Overview
Description
N-{2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethyl}-N,N-dimethylamine is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromeno[2,3-d]pyrimidine derivatives, including N-{2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethyl}-N,N-dimethylamine, can be achieved through various methods. One common approach involves the reaction of 2-amino-4H-chromene-3-carbonitriles with phenyl isothiocyanate under microwave irradiation . This method is efficient and avoids time-consuming steps.
Industrial Production Methods
Industrial production of these compounds often involves multicomponent reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step . The use of microwave-assisted synthesis is also prevalent in industrial settings to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-{2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethyl}-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert imino groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted chromeno[2,3-d]pyrimidines .
Scientific Research Applications
N-{2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethyl}-N,N-dimethylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethyl}-N,N-dimethylamine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno[2,3-d]pyrimidine derivatives such as:
- 10-anilino-9-alkyl-12-aryl-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-ones
- 9-anilino-10-alkyl-7-aryl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-8-ones
Uniqueness
N-{2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethyl}-N,N-dimethylamine is unique due to its specific substitution pattern and the presence of the dimethylamine group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C26H26N4O2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[16-imino-18-(2-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-15-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H26N4O2/c1-29(2)14-15-30-16-28-26-24(25(30)27)23(19-10-6-7-11-20(19)31-3)22-18-9-5-4-8-17(18)12-13-21(22)32-26/h4-13,16,23,27H,14-15H2,1-3H3 |
InChI Key |
SVQMAFYLCSMLNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=NC2=C(C1=N)C(C3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5OC |
Origin of Product |
United States |
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